molecular formula C11H14ClNO2 B1145670 3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride CAS No. 29969-25-3

3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride

Cat. No.: B1145670
CAS No.: 29969-25-3
M. Wt: 191.233646
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5,7-Dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields the desired compound through a series of steps involving condensation and cyclization.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of polyphosphoric acid as a catalyst and the careful control of reaction parameters are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.

Scientific Research Applications

3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar chemical properties.

    3,4-Dihydroisoquinoline: Another related compound that shares the core isoquinoline structure.

Uniqueness

3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .

Properties

CAS No.

29969-25-3

Molecular Formula

C11H14ClNO2

Molecular Weight

191.233646

IUPAC Name

5,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-7H,3-4H2,1-2H3;1H

SMILES

COC1=CC2=C(CCN=C2)C(=C1)OC.Cl

Origin of Product

United States

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